molecular formula C20H19N3O5S B2455310 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878078-55-8

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No. B2455310
M. Wt: 413.45
InChI Key: MQAAOGWWDSSWRB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Applications

Research has led to the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Antimicrobial Applications

Novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with significant activity observed against human breast cancer cell line MCF7 (Sharma et al., 2014).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties towards mild steel in sulfuric acid, demonstrating protective layer formation on the metal surface through physicochemical and theoretical studies (Ammal et al., 2018).

Molecular Interactions

The fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which include a "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Synthesis and Characterization

Efforts in synthesis and characterization of compounds containing 1,3,4-oxadiazole moieties have led to the development of derivatives with potential antimicrobial, analgesic, and anti-inflammatory activities. These compounds are synthesized through various methods and evaluated for their biological effects, demonstrating the versatility of 1,3,4-oxadiazole derivatives in drug discovery and development processes (Adimule et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the safety measures that need to be taken while handling, storing, and disposing of the compound.


Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.


properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-15-7-9-16(10-8-15)11-12-29(25,26)21-13-19(24)27-14-18-22-23-20(28-18)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAAOGWWDSSWRB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

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